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Compound of Interest

Compound Name: galacto-Dapagliflozin

Cat. No.: B15569235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity and selectivity of

galacto-Dapagliflozin, a key analog of the SGLT2 inhibitor Dapagliflozin. The document

details the quantitative differences in potency against sodium-glucose cotransporter 2 (SGLT2)

and sodium-glucose cotransporter 1 (SGLT1), outlines the experimental methodologies used

for these determinations, and illustrates the underlying mechanisms and workflows.

Comparative Inhibitory Activity and Selectivity
Dapagliflozin is a highly selective SGLT2 inhibitor.[1][2] The modification of its glucitol moiety to

a galactitol moiety in galacto-Dapagliflozin significantly alters its interaction with SGLT1 and

SGLT2, particularly impacting its selectivity profile. While galactose is a poor substrate for

SGLT2, galacto-Dapagliflozin surprisingly retains potent and selective inhibitory activity

against hSGLT2.[3][4]

Inhibitory Potency (Ki and IC50)
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory

concentration (IC50) or its inhibitor constant (Ki). The data below, compiled from

electrophysiological and radioligand uptake assays, compares galacto-Dapagliflozin with its

parent compound, Dapagliflozin.

Table 1: Comparison of Inhibitory Potency against Human SGLT1 and SGLT2
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Compound Transporter Ki (nM) IC50 (nM)
Selectivity
(SGLT1 Ki /
SGLT2 Ki)

Dapagliflozin hSGLT1 360 - 400[3][4] 1,390[3]
~60 to 100-
fold[1][3]

hSGLT2 6[1][3][4] 1 - 5[3][5]

galacto-

Dapagliflozin
hSGLT1 25,000[3][4][6][7] -

~1,000 to

12,500-fold[6][7]

[8]

| | hSGLT2 | 2 - 25[3][4][6][7][8] | - | |

Note: Ki and IC50 values can vary based on experimental conditions (e.g., initial rates vs.

steady-state assays).[3]

Binding Kinetics and Dissociation Rates
The selectivity of Dapagliflozin for hSGLT2 over hSGLT1 is largely attributed to differences in

the drug-transporter dissociation rates.[3] Dapagliflozin binds more tightly and dissociates more

than 100-fold slower from hSGLT2 compared to hSGLT1.[3] Galacto-Dapagliflozin, however,

exhibits rapid dissociation from both transporters, similar to the natural SGLT inhibitor, phlorizin.

Table 2: Comparison of Inhibitor Dissociation Rates from Human SGLT1 and SGLT2

Compound Transporter
Dissociation Half-Time
(t1/2,Off) in seconds

Dapagliflozin hSGLT1 1 - 2.5[3][4]

hSGLT2 >180 - 500[3][4]

galacto-Dapagliflozin hSGLT1 0.9 - 2[4][6][7]

| | hSGLT2 | 19 - 30[4][6][7] |
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Mechanism of Selective Inhibition
The binding of gliflozin inhibitors to SGLT transporters involves a synergistic interaction

between the sugar moiety and the aglycone portion of the molecule.[4] The sugar binds to the

glucose site, which influences the orientation of the aglycone in the transporter's access

vestibule.[4] The aglycone's binding, in turn, affects the overall affinity of the inhibitor.[4] In

galacto-Dapagliflozin, the altered stereochemistry of the sugar head (galactose instead of

glucose) dramatically reduces its affinity for SGLT1 while maintaining potent, albeit slightly

reduced, affinity for SGLT2 compared to Dapagliflozin.[3]

SGLT2 Transporter
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Sugar Binding Site
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High Affinity
(Slow Dissociation)

galacto-Dapagliflozin

High Affinity
(Fast Dissociation)

Click to download full resolution via product page

Caption: Conceptual model of Dapagliflozin and galacto-Dapagliflozin binding to SGLT2.

Experimental Protocols for SGLT Inhibition Assays
The determination of SGLT inhibitory activity typically involves cell-based assays using cell

lines engineered to overexpress the specific human transporter (hSGLT1 or hSGLT2).

Cell Culture and Preparation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21940664/
https://pubmed.ncbi.nlm.nih.gov/21940664/
https://pubmed.ncbi.nlm.nih.gov/21940664/
https://www.benchchem.com/product/b15569235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328840/
https://www.benchchem.com/product/b15569235?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK-

293T) cells stably transfected to express hSGLT1 or hSGLT2 are commonly used.[3][9]

Mock-transfected or wild-type cells serve as controls.[5]

Seeding: Cells are seeded into 96-well, clear-bottom black plates pre-coated with poly-L-

lysine at a density of approximately 60,000 cells per well.[9] They are cultured for 24-48

hours to form a confluent monolayer.

Radiotracer Uptake Assay (α-MDG)
This method measures the uptake of a non-metabolizable radiolabeled glucose analog.

Principle: The assay quantifies the inhibition of transporter activity by measuring the

reduction in the uptake of a radiolabeled substrate, typically 14C-labeled alpha-methyl-D-

glucopyranoside ([14C]α-MDG), in the presence of the test inhibitor.

Procedure:

Washing: Cell monolayers are washed with a sodium-free buffer to remove culture

medium.

Pre-incubation: Cells are pre-incubated for 15-30 minutes with varying concentrations of

the test inhibitor (e.g., Dapagliflozin) or vehicle control in a sodium-containing buffer (for

total uptake) or a sodium-free buffer (for non-SGLT mediated uptake).

Uptake Initiation: The uptake reaction is initiated by adding the assay buffer containing

[14C]α-MDG.

Incubation: The plate is incubated for a defined period (e.g., 2 hours for steady-state

measurements) at 37°C.[3][5]

Termination: The uptake is terminated by rapidly aspirating the radioactive solution and

washing the cells multiple times with ice-cold, sodium-free buffer.

Lysis & Scintillation Counting: Cells are lysed, and the radioactivity within the cells is

measured using a liquid scintillation counter.
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Data Analysis: SGLT-specific uptake is calculated by subtracting the uptake in the sodium-

free buffer from the total uptake in the sodium-containing buffer. IC50 values are determined

by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting

the data to a four-parameter logistic equation.

Electrophysiological Assay
This method provides detailed kinetic information, including inhibitor Ki and dissociation rates.

Principle: SGLT transporters are electrogenic, meaning they generate an electrical current

upon substrate transport. This assay, often performed using a two-electrode voltage clamp,

measures the glucose-induced currents in cells expressing the transporter. Inhibitors block

this current in a concentration-dependent manner.[3]

Procedure:

Cell Preparation: hSGLT1 or hSGLT2 are expressed in Xenopus oocytes or HEK-293T

cells.[3][4]

Measurement: Cells are voltage-clamped, and a baseline current is established.

Substrate Application: A saturating concentration of D-glucose is applied, which generates

an inward current.

Inhibitor Application: The inhibitor is added at various concentrations, and the blockade of

the glucose-induced current is measured to determine the Ki.

Washout: The inhibitor is washed out, and the rate of current recovery is measured to

determine the dissociation rate (koff).[3]

SGLT Inhibition Assay Workflow
The following diagram illustrates a typical workflow for a cell-based SGLT inhibition screening

assay using a fluorescent substrate.
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1. Cell Seeding
(CHO-hSGLT1/2 in 96-well plate)

2. Incubation
(24-48 hours at 37°C)

3. Wash Step
(Remove media, add buffer)

4. Pre-incubation with Inhibitor
(Varying concentrations + controls)

5. Add Substrate
(e.g., 2-NBDG or [14C]α-MDG)

6. Uptake Incubation
(30-120 min at 37°C)

7. Terminate & Wash
(Aspirate & wash with ice-cold buffer)

8. Signal Measurement
(Fluorescence or Scintillation Count)

9. Data Analysis
(Calculate % Inhibition, determine IC50)

Click to download full resolution via product page

Caption: Workflow for a cell-based SGLT inhibition assay.
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Conclusion
The structural modification of Dapagliflozin to galacto-Dapagliflozin results in a profound shift

in its selectivity profile. While Dapagliflozin's high selectivity for SGLT2 is driven by a very slow

dissociation rate from the transporter, galacto-Dapagliflozin achieves its remarkable >1000-

fold selectivity through a dramatic decrease in its affinity for SGLT1. Despite being a less potent

SGLT2 inhibitor than its parent compound and exhibiting faster binding kinetics, galacto-
Dapagliflozin serves as a critical tool for probing the structural and molecular basis of inhibitor

selectivity within the SGLT family. Understanding these differences is crucial for the rational

design of future SGLT inhibitors with tailored selectivity profiles for various therapeutic

applications.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b15569235#galacto-dapagliflozin-sglt2-versus-sglt1-
inhibitory-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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